molecular formula C11H14ClF B14047433 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene

Cat. No.: B14047433
M. Wt: 200.68 g/mol
InChI Key: YMNGPQYPOGWOSP-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is an aromatic compound featuring a benzene ring substituted with a fluorine atom at the 3-position, an ethyl group at the 2-position, and a 3-chloropropyl chain at the 1-position. For instance, 1-(3-chloropropyl) derivatives, such as 1-(3-chloropropyl)piperidine and 1-(3-chloropropyl)-1H-imidazole, are critical in synthesizing drugs like domperidone and trazodone derivatives . The chloropropyl group facilitates nucleophilic substitution reactions, enabling the introduction of functional groups for further modifications .

Properties

Molecular Formula

C11H14ClF

Molecular Weight

200.68 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethyl-3-fluorobenzene

InChI

InChI=1S/C11H14ClF/c1-2-10-9(6-4-8-12)5-3-7-11(10)13/h3,5,7H,2,4,6,8H2,1H3

InChI Key

YMNGPQYPOGWOSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1F)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene typically involves the alkylation of 2-ethyl-3-fluorobenzene with 1-bromo-3-chloropropane. The reaction is carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Corresponding amines, thiols, or azides.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Hydrocarbons with reduced halogen content.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound can be used in the preparation of functionalized polymers and advanced materials with specific properties.

    Biological Studies: It may be employed in the development of bioactive compounds for medicinal chemistry research.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene with structurally related chloropropyl-substituted compounds:

Compound Name Molecular Formula Key Features Applications/Findings References
1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene C₁₁H₁₃ClF Benzene core with ethyl, fluorine, and chloropropyl groups. Hypothesized use in drug synthesis (no direct data; inferred from analogs).
1-(3-Chloropropyl)-1H-imidazole C₆H₉ClN₂ Imidazole ring with chloropropyl chain. Intermediate in trazodone derivatives; synthesized via nucleophilic substitution.
1-(3-Chloropropyl)piperidine C₈H₁₆ClN Piperidine ring with chloropropyl substituent. Precursor for antipsychotics (e.g., acetophenazine); reacts with sodium amide.
CPCPP (1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride) C₁₃H₁₇Cl₂N₃·HCl Dual chlorophenyl and chloropropyl groups on piperazine. Controlled substance due to psychoactive properties; synthesized under controlled conditions.
1-(3-Chloropropyl)-Pyrrolidine Hydrochloride C₇H₁₅Cl₂N Pyrrolidine with chloropropyl chain; high purity (≥98%). Pharmaceutical intermediate; stable under inert conditions.

Pharmacological and Regulatory Profiles

  • Psychoactive Derivatives : CPCPP is regulated under drug control laws, reflecting its structural similarity to designer drugs like BZP (1-benzylpiperazine) .
  • Pharmaceutical Intermediates : 1-(3-Chloropropyl)-pyrrolidine hydrochloride (≥98% purity) is prioritized in drug manufacturing for its reproducibility and stability .

Physical and Chemical Properties

  • Solubility and Stability : Hydrochloride salts (e.g., 1-(3-chloropropyl)-imidazole hydrochloride) exhibit improved water solubility compared to free bases, enhancing their utility in aqueous reactions .
  • Thermal Stability : Chloropropyl-substituted carboranes remain stable up to 300°C, making them suitable for high-temperature applications .

Key Research Findings

Microwave Efficiency : Microwave synthesis reduces reaction times by >90% for chloropropyl-piperazine derivatives, offering scalable and energy-efficient routes .

Structural Modifications: Adding electron-withdrawing groups (e.g., fluorine in 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene) may enhance electrophilic reactivity compared to non-fluorinated analogs .

Regulatory Challenges : Compounds like CPCPP underscore the need for stringent regulatory oversight due to their structural mimicry of controlled substances .

Biological Activity

1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The compound's molecular formula is C8H10ClFC_8H_{10}ClF, with a molecular weight of 172.62 g/mol. Its structure features a chloropropyl group, an ethyl group, and a fluorobenzene moiety, contributing to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC8H10ClFC_8H_{10}ClF
Molecular Weight172.62 g/mol
IUPAC Name1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene

The biological activity of 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of specific receptors, potentially affecting neurotransmitter release.

Structure-Activity Relationship (SAR)

The structure-activity relationship of halogenated compounds like 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene suggests that the position and nature of substituents significantly influence biological activity. For instance, the introduction of fluorine enhances antimicrobial properties compared to non-fluorinated analogs.

Biological Activity Studies

Recent studies have focused on evaluating the antimicrobial and cytotoxic properties of this compound.

Case Study: Antimicrobial Activity

In a study evaluating various fluoroaryl compounds, 1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene exhibited notable antimicrobial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µM, indicating moderate efficacy.

CompoundMIC (µM)MBC (µM)
1-(3-Chloropropyl)-2-ethyl-3-fluorobenzene3264
MA-11561616
MA-11153232

Cytotoxicity Evaluation

Further investigations into the cytotoxic effects revealed that at higher concentrations (above 64 µM), the compound exhibited significant cytotoxicity towards mammalian cell lines, suggesting a potential for both therapeutic and toxic effects depending on dosage.

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